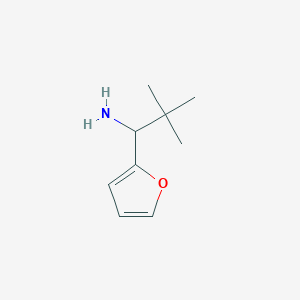

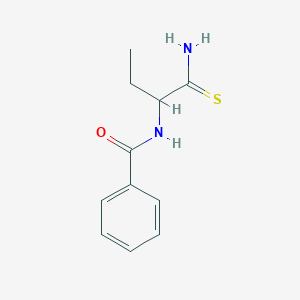

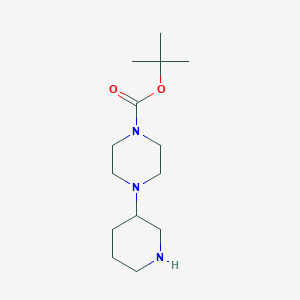

![molecular formula C13H13NOS B1525485 3-[(Benzenesulfinyl)methyl]aniline CAS No. 1250005-39-0](/img/structure/B1525485.png)

3-[(Benzenesulfinyl)methyl]aniline

Übersicht

Beschreibung

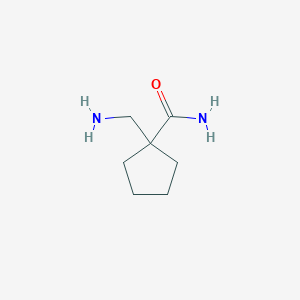

3-[(Benzenesulfinyl)methyl]aniline is a chemical compound used in scientific research. It has a molecular weight of 231.31 and a molecular formula of C13H13NOS . It’s a versatile compound that finds applications in various fields, from organic synthesis to pharmaceutical development.

Molecular Structure Analysis

Amines, such as 3-[(Benzenesulfinyl)methyl]aniline, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The lone pair of electrons on the nitrogen atom makes these compounds not only basic but also good nucleophiles .Chemical Reactions Analysis

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Physical And Chemical Properties Analysis

Amines have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The conformation and crystal structure of sulfonamide derivatives, exemplified by N-(2-Methylphenyl)benzenesulfonamide, reveal insights into molecular interactions and bonding configurations. In one study, the dihedral angle between the two benzene rings of the compound was noted, highlighting the significance of molecular geometry in understanding the properties of sulfonamides (B. Gowda et al., 2008).

Organic Synthesis and Catalysis

In organic synthesis, sulfonamide and aniline derivatives serve as intermediates for synthesizing complex molecules. For example, the synthesis of benzo-γ-carboline alkaloid cryptosanginolentine involves reacting 1-benzenesulfonylindole-2,3-dicarboxylic anhydride with aniline, demonstrating the versatility of these compounds in constructing biologically relevant structures (Y. Miki et al., 2007).

Photodecomposition and Environmental Chemistry

The study of sulfamethoxazole's photodecomposition provides insights into the environmental fate of sulfonamide pharmaceuticals. The identification of photoproducts and the mechanisms underlying their formation have implications for understanding the environmental persistence and toxicity of these compounds (Wei Zhou & D. Moore, 1994).

Materials Science and Conductive Polymers

Sulfonamide derivatives have applications in materials science, such as the synthesis of conductive polymers. Co-doping polyaniline with dodecyl benzene sulfonic acid and hydrochloric acid enhances its solubility and electrical conductivity, which is crucial for applications in electronics and sensor technology (W. Yin & E. Ruckenstein, 2000).

Molecular Modeling and Spectroscopy

Investigations into the spectroscopic properties of aniline derivatives contribute to our understanding of molecular behavior under various conditions. Studies employing techniques like FTIR and FTRaman spectroscopy in conjunction with computational methods offer detailed insights into molecular vibrations and electronic structures, which are essential for designing materials with specific properties (S. Ramalingam et al., 2010).

Drug Discovery and Biological Studies

In the realm of pharmaceutical sciences, certain aniline derivatives have been explored for their potential as enzyme inhibitors, showcasing the importance of these compounds in developing new therapeutics. For instance, substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines were synthesized as potential inhibitors of H+/K+ ATPase, highlighting the role of chemical modifications in enhancing biological activity (G. Adelstein et al., 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(benzenesulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRONCNAAMYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzenesulfinyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

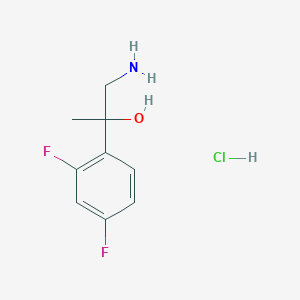

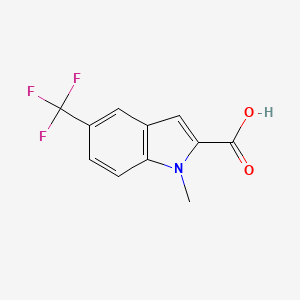

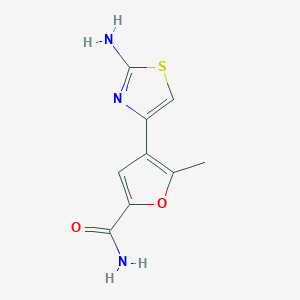

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)